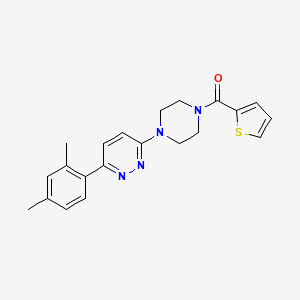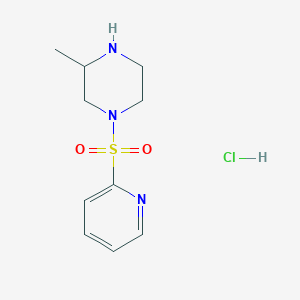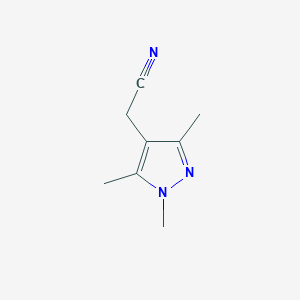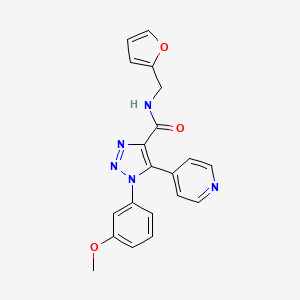
(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex, given the number of rings and functional groups present. The presence of the fluorophenyl group could introduce interesting electronic effects, and the piperazine and pyrazole rings could potentially form hydrogen bonds or other interactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the fluorophenyl group could make the compound more lipophilic, while the piperazine and pyrazole rings could contribute to its solubility.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A series of compounds, including those similar to the queried chemical, have been synthesized and evaluated for biological activities. For instance, a study synthesized various compounds with structures confirmed by spectral analysis and then screened them for biological activity (Jadhav, Nikumbh, & Karale, 2015).
Anticancer Potential
- Novel thiophene containing 1,3-diarylpyrazole derivatives were created, exhibiting potential anticancer activities. The compounds showed significant inhibitory effects on various human cancer cell lines (Inceler, Yılmaz, & Baytas, 2013).
Enzyme Inhibition
- Some derivatives, such as 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, have shown inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Molecular docking studies indicated significant interactions at enzyme active sites (Cetin, Türkan, Bursal, & Murahari, 2021).
Antimicrobial Activity
- Novel pyrazole and isoxazole derivatives, including compounds structurally related to the queried chemical, have been synthesized and found to exhibit good antibacterial and antifungal activities against various strains (Sanjeeva, Narendra, & Venkata, 2022).
Antiproliferative and Structural Analysis
- Compounds with similar structures have been evaluated for antiproliferative activity and analyzed using techniques like X-ray diffraction. These studies provide insight into the structural characteristics contributing to their biological activities (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Antituberculosis and Anticancer Studies
- Some related compounds have been synthesized and tested for antituberculosis and anticancer activities, demonstrating significant effects in specific tests (Mallikarjuna, Padmashali, & Sandeep, 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(4-fluorophenyl)cyclopropyl]-[4-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c23-15-5-3-14(4-6-15)16-12-17(16)21(28)26-7-9-27(10-8-26)22(29)19-13-18(24-25-19)20-2-1-11-30-20/h1-6,11,13,16-17H,7-10,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADNLASWJPWJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=NNC(=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2809296.png)



![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide](/img/structure/B2809305.png)
![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2809306.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2809307.png)
